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dimethyl-2-pyrone

Cat. No.: B099887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed protocols for the regioselective synthesis of 3-alkynyl-5-

bromo-2-pyrones, valuable building blocks in medicinal chemistry and organic synthesis. The

core of this methodology is a palladium-catalyzed Sonogashira cross-coupling reaction

between 3,5-dibromo-2-pyrone and various terminal alkynes. This reaction proceeds with high

regioselectivity, affording the desired products in good to excellent yields.[1][2][3] The protocols

outlined below are intended for researchers in organic synthesis, medicinal chemistry, and drug

development, providing a reproducible method for accessing this important class of

compounds.

Introduction
2-Pyrones are a class of heterocyclic compounds found in a variety of natural products

exhibiting a wide range of biological activities, including antifungal, antimicrobial, and cytotoxic

effects.[4] The functionalization of the 2-pyrone scaffold is a key strategy in the development of

novel therapeutic agents. In particular, the introduction of an alkynyl group at the C3 position

and a bromine atom at the C5 position provides a versatile handle for further chemical

modifications, such as subsequent cross-coupling reactions.[1]
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The synthesis of 3-alkynyl-5-bromo-2-pyrones can be efficiently achieved through a

regioselective Sonogashira coupling reaction. This palladium-catalyzed reaction selectively

couples a terminal alkyne at the more reactive C3 position of 3,5-dibromo-2-pyrone, leaving the

C5 bromine intact for subsequent transformations.[1][2][3] This application note details the

synthesis of the 3,5-dibromo-2-pyrone precursor and the subsequent regioselective

Sonogashira alkynylation.

Synthesis of 3,5-Dibromo-2-pyrone
The starting material, 3,5-dibromo-2-pyrone, can be synthesized from coumalic acid via a

bromo-decarboxylation reaction.[5] While direct bromination of 2-pyrone often leads to a

mixture of isomers, the use of coumalic acid provides a more controlled route to the desired

dibrominated product.[5][6] An alternative reported method involves the bromo-decarboxylation

of 2-pyrone-carboxylic acids using N-bromosuccinimide (NBS) and lithium acetate.[7]

Regioselective Sonogashira Coupling
The key transformation is the regioselective Sonogashira coupling of 3,5-dibromo-2-pyrone

with a terminal alkyne. This reaction is typically catalyzed by a palladium(II) complex, such as

bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst (CuI)

and a mild base like triethylamine (Et₃N).[1][2][3] The reaction proceeds preferentially at the C3

position of the 2-pyrone ring.

Data Presentation
The following table summarizes the yields for the synthesis of various 3-alkynyl-5-bromo-2-

pyrones using the described Sonogashira coupling protocol.[1]
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Entry Alkyne Product Yield (%)

1 Trimethylsilylacetylene

3-

(Trimethylsilylethynyl)-

5-bromo-2-pyrone

95

2 Phenylacetylene
3-(Phenylethynyl)-5-

bromo-2-pyrone
93

3 1-Hexyne
3-(Hex-1-yn-1-yl)-5-

bromo-2-pyrone
85

4 3,3-Dimethyl-1-butyne

3-(3,3-Dimethylbut-1-

yn-1-yl)-5-bromo-2-

pyrone

88

5
(Triisopropylsilyl)acety

lene

3-

((Triisopropylsilyl)ethy

nyl)-5-bromo-2-pyrone

91

6
1-Ethynyl-4-

fluorobenzene

3-((4-

Fluorophenyl)ethynyl)-

5-bromo-2-pyrone

89

7 Propargyl alcohol

3-(3-Hydroxyprop-1-

yn-1-yl)-5-bromo-2-

pyrone

78

8 2-Methyl-3-butyn-2-ol

3-(3-Hydroxy-3-

methylbut-1-yn-1-

yl)-5-bromo-2-pyrone

82

Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromo-2-pyrone from
Coumalic Acid
This protocol is based on the general principle of bromo-decarboxylation of 2-pyrone carboxylic

acids.[5][7]
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Materials:

Coumalic acid

Bromine

Water

Round-bottom flask

Heating mantle

Stir bar

Procedure:

Suspend coumalic acid in water in a round-bottom flask equipped with a stir bar.

Carefully add bromine to the suspension.

Heat the reaction mixture to 50 °C. Carbon dioxide evolution may be observed.

Monitor the reaction progress by TLC until the starting material is consumed.

After completion, cool the reaction mixture to room temperature.

Extract the product with a suitable organic solvent (e.g., dichloromethane).

Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-2-

pyrone.

Protocol 2: General Procedure for the Regioselective
Sonogashira Synthesis of 3-Alkynyl-5-bromo-2-
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pyrones[2]
Materials:

3,5-Dibromo-2-pyrone

Terminal alkyne (1.2 equivalents)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

Copper(I) iodide (CuI) (0.1 equivalents)

Triethylamine (Et₃N) (1.2 equivalents)

1,4-Dioxane (anhydrous)

Schlenk flask or similar reaction vessel

Argon or nitrogen atmosphere

Celite

Procedure:

To a Schlenk flask under an argon atmosphere, add 3,5-dibromo-2-pyrone,

bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

Add anhydrous 1,4-dioxane to the flask.

To the stirred mixture, add triethylamine followed by the terminal alkyne.

Stir the reaction mixture at room temperature for 0.5 to 2 hours. Monitor the reaction

progress by TLC.

Upon completion, filter the reaction mixture through a plug of Celite, washing the filter cake

with ether.

Combine the filtrate and washings and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 3-

alkynyl-5-bromo-2-pyrone.

Visualizations
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Palladium Catalytic Cycle

Copper Co-catalyst Cycle

Pd(0)L₂

Oxidative
Addition

3,5-Dibromo-2-pyrone

Br-Pd(II)L₂-Pyr-Br Transmetalation R-C≡C-Pd(II)L₂-Pyr-Br

Reductive
Elimination 3-Alkynyl-5-bromo-2-pyrone

CuI

Base (Et₃N)

Terminal Alkyne
(R-C≡C-H)

Copper Acetylide
(R-C≡C-Cu)

CuI, Base
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Start

Combine 3,5-dibromo-2-pyrone,
Pd(PPh₃)₂Cl₂, CuI in Dioxane

Add Et₃N and
Terminal Alkyne

Stir at Room Temperature
(0.5 - 2h)

Filter through Celite

Concentrate in vacuo

Column Chromatography

3-Alkynyl-5-bromo-2-pyrone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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